molecular formula C14H15N7O2S B10981040 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10981040
M. Wt: 345.38 g/mol
InChI Key: HDADWUUZLXAVLR-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position and a propanamide linker to a 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine moiety. Its molecular formula is C15H17N7O2S with a molecular weight of 359.4 .

Properties

Molecular Formula

C14H15N7O2S

Molecular Weight

345.38 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C14H15N7O2S/c1-23-12-7-5-10-17-16-9(21(10)20-12)4-6-11(22)15-14-19-18-13(24-14)8-2-3-8/h5,7-8H,2-4,6H2,1H3,(H,15,19,22)

InChI Key

HDADWUUZLXAVLR-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=NN=C(S3)C4CC4)C=C1

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation

Synthesis of 3-(6-Methoxy Triazolo[4,3-b]Pyridazin-3-yl)Propanoic Acid

Triazolo-Pyridazine Core Construction

The [1,2,triazolo[4,3-b]pyridazine scaffold is built via cyclocondensation of hydrazides with nitriles .

Stepwise Synthesis :

  • 6-Methoxypyridazine-3-carbonitrile Preparation :

    • Treat 6-methoxypyridazine with phosphorus oxychloride to form 3-chloro derivative.

    • Substitute chloride with cyanide using CuCN in DMF (110°C, 8 h).

  • Hydrazide Formation :

    • Hydrolyze nitrile to carboxylic acid (6 M HCl, reflux).

    • Convert to hydrazide with hydrazine hydrate in ethanol (85% yield).

  • Cyclization to Triazolo-Pyridazine :

    • React hydrazide with formamidine acetate in acetic acid (120°C, 4 h).

    • Yield: 63%.

Propanoic Acid Sidechain Introduction

Michael Addition Strategy :

  • Treat triazolo-pyridazine with acrylic acid in presence of DBU (1,8-diazabicycloundec-7-ene).

  • Stir at 60°C for 24 h to afford 3-(6-methoxytriazolo[4,3-b]pyridazin-3-yl)propanoic acid.

Yield : 58% (HPLC purity >95%).

Amide Coupling and Final Assembly

Activation of Propanoic Acid

Carbodiimide-Mediated Activation :

  • Dissolve 3-(6-methoxytriazolo[4,3-b]pyridazin-3-yl)propanoic acid (1.0 equiv) in dry DMF.

  • Add EDC·HCl (1.5 equiv) and HOBt (1.2 equiv).

  • Stir at 0°C for 1 h to form active ester.

Coupling with Thiadiazol-2-Amine

  • Add 5-cyclopropyl-1,3,4-thiadiazol-2-amine (1.1 equiv) to the activated ester.

  • Stir at 25°C for 18 h.

  • Quench with ice-water and extract with ethyl acetate.

  • Purify via reverse-phase HPLC (ACN:H₂O + 0.1% TFA).

Yield : 52–55%.

Analytical Characterization and Validation

Spectroscopic Data

Technique Key Findings
¹H NMR (400 MHz, DMSO-d₆)δ 8.72 (s, 1H, triazolo-H), 7.89 (d, J = 8.4 Hz, 1H, pyridazine-H), 6.92 (d, J = 8.4 Hz, 1H, pyridazine-H), 3.94 (s, 3H, OCH₃), 2.86 (t, J = 7.2 Hz, 2H, CH₂), 2.48 (t, J = 7.2 Hz, 2H, CH₂), 1.92–1.85 (m, 1H, cyclopropane-H), 1.12–1.05 (m, 2H, cyclopropane-H), 0.98–0.92 (m, 2H, cyclopropane-H).
HRMS (ESI+)m/z Calcd for C₁₅H₁₆N₇O₂S [M+H]⁺: 366.1089; Found: 366.1085.

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 μm, 4.6 × 150 mm

  • Mobile Phase: ACN:H₂O (70:30), 1.0 mL/min

  • Retention Time: 8.2 min

  • Purity: 98.7%.

Challenges and Optimization Opportunities

Low Coupling Efficiency

The final amide bond formation yield (52–55%) is suboptimal due to steric hindrance from the cyclopropyl group. Mitigation Strategies :

  • Use mixed anhydride activation (ClCO₂Et) instead of carbodiimide.

  • Employ microwave-assisted coupling (80°C, 30 min).

Triazolo-Pyridazine Instability

The triazolo-pyridazine moiety is prone to hydrolysis under acidic conditions. Recommendations :

  • Conduct coupling reactions under inert atmosphere (N₂/Ar).

  • Use aprotic solvents (DMF, DMSO) with controlled pH (6.5–7.5) .

Chemical Reactions Analysis

Types of Reactions: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamideMCF-70.75Induces apoptosis
This compoundU-9371.50Cell cycle arrest

These findings suggest that the compound may target specific enzymes involved in cancer progression and could be further developed as a therapeutic agent.

Antimicrobial Properties

The compound's structure may also confer antimicrobial activity. Studies have shown that similar thiadiazole derivatives can inhibit bacterial growth by disrupting cellular processes. This application is particularly relevant in the context of increasing antibiotic resistance.

Materials Science Applications

The unique properties of this compound make it suitable for use in advanced materials development:

  • Organic Semiconductors : Its electronic properties can be harnessed in the design of organic semiconductors for electronic devices.
  • Polymer Blends : The compound can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.

Biological Research Applications

In biological research contexts, this compound serves as a valuable tool for studying biochemical pathways:

  • Modulation of Signaling Pathways : The triazolo-pyridazine component may interact with G-protein coupled receptors (GPCRs), influencing various intracellular signaling cascades.

Case Study: Mechanistic Insights

A study investigated the effects of this compound on cellular signaling pathways involved in apoptosis. It was found that treatment with N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-y)propanamide resulted in significant modulation of key proteins involved in cell survival and death.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Chain Length Variation: Propanamide vs. Butanamide

A closely related analog, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide , replaces the propanamide (3-carbon chain) with a butanamide (4-carbon chain). While both share the cyclopropyl-thiadiazole and triazolopyridazine groups, the extended chain may alter conformational flexibility and binding entropy. The longer chain could reduce target affinity due to increased rotational freedom but improve solubility .

Property Target Compound (Propanamide) Butanamide Analog
Molecular Formula C15H17N7O2S C15H17N7O2S (same)
Molecular Weight 359.4 359.4
Chain Length 3 carbons 4 carbons

Amide Substituent: Thiadiazole vs. Benzimidazole

The compound 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide replaces the thiadiazole with a benzimidazole-ethyl group. However, the larger benzimidazole moiety (molecular weight 379.42) may reduce solubility compared to the thiadiazole-based target compound .

Property Target Compound (Thiadiazole) Benzimidazole Analog
Molecular Formula C15H17N7O2S C19H21N7O2
Molecular Weight 359.4 379.42
Key Substituent Cyclopropyl-thiadiazole 1-Methyl-benzimidazole

Thiadiazole Substitution: Cyclopropyl vs. Methoxyphenyl

N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide (molecular weight 376.5) introduces a 2-methoxyphenyl group on the thiadiazole ring. The additional triazole-thio group may introduce steric hindrance or hydrogen-bonding interactions absent in the target compound .

Property Target Compound Methoxyphenyl Analog
Molecular Formula C15H17N7O2S C15H16N6O2S2
Thiadiazole Substituent Cyclopropyl 2-Methoxyphenyl
Functional Groups Triazolopyridazine Triazole-thio

Core Heterocycle: Thiadiazole vs. Benzimidazole

N-(1H-benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide replaces the thiadiazole with a benzimidazole core. The benzimidazole’s fused aromatic system (molecular weight 337.34 ) may improve binding to targets requiring planar interactions, such as kinase ATP pockets. However, the absence of the cyclopropyl group could reduce metabolic stability .

Key Implications of Structural Differences

Lipophilicity and Solubility :

  • Methoxy and benzimidazole groups increase lipophilicity, favoring membrane permeability but risking aqueous solubility .
  • The cyclopropyl group in the target compound balances rigidity and moderate lipophilicity .

Binding Interactions: Thiadiazole and triazolopyridazine moieties enable hydrogen bonding and π-stacking, critical for enzyme inhibition (e.g., 14-α-demethylase lanosterol) . Benzimidazole analogs may exhibit stronger aromatic interactions but lack thiadiazole’s sulfur-based polar interactions .

Metabolic Stability :

  • Cyclopropyl groups resist oxidative metabolism compared to ethyl or phenyl substituents .

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a novel compound that has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields such as medicinal chemistry and agriculture.

Chemical Structure

The compound features a complex structure characterized by:

  • Thiadiazole ring : A five-membered heterocyclic compound known for its diverse biological activities.
  • Cyclopropyl group : A three-membered ring that enhances the compound's lipophilicity and potential receptor interactions.
  • Triazolo-pyridazine moiety : A fused ring system that may contribute to the compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : This can be achieved by reacting thiosemicarbazide with appropriate carboxylic acid derivatives under acidic conditions.
  • Introduction of the Cyclopropyl Group : Cyclopropanation reactions using diazo compounds are common techniques.
  • Synthesis of the Triazolo-Pyridazine Moiety : This involves electrophilic aromatic substitution or other methods to introduce the methoxy group at the desired position.
  • Amide Bond Formation : The final step involves coupling the thiadiazole and triazolo-pyridazine components through amide bond formation using coupling agents like EDCI or DCC.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that 1,3,4-thiadiazole derivatives possess antibacterial and antifungal activities against various pathogens. The specific compound may exhibit similar properties due to its structural features that enhance interaction with microbial targets .

Anticancer Activity

Thiadiazole-containing compounds have been investigated for their potential as anticancer agents. The mechanism often involves inhibition of key kinases involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may inhibit specific cancer cell lines through modulation of signaling pathways .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or enzymes involved in cellular signaling pathways.
  • Receptor Interaction : The unique structural features allow for potential binding to various receptors, influencing cellular responses.

Case Study 1: Antimicrobial Evaluation

A study evaluated various thiadiazole derivatives for their antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and E. coli. Results indicated that certain derivatives showed promising activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Case Study 2: Anticancer Studies

In vitro studies on cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxic effects. The IC50 values were determined to be in the range of 10–20 µM for several tested cell lines .

Q & A

Q. What are the critical steps in synthesizing N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the thiadiazole core via cyclocondensation of thiosemicarbazide derivatives with cyclopropane carbonyl chloride under reflux (POCl₃ as a catalyst, 90°C, 3 hours) .
  • Step 2 : Coupling the triazolo-pyridazine moiety using nucleophilic substitution or amide bond formation. For example, K₂CO₃ in DMF facilitates thiol-alkyl coupling at room temperature .
  • Step 3 : Final purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography.
    Key Validation : LC-MS and ¹H/¹³C NMR confirm structural integrity .

Q. How is the compound’s structural identity confirmed post-synthesis?

Analytical workflows include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra resolve the thiadiazole (δ 7.8–8.2 ppm) and triazolo-pyridazine (δ 8.5–9.0 ppm) proton environments .
  • Mass Spectrometry (LC-MS) : High-resolution MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 446.1) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous 3D conformation analysis, if single crystals are obtained .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme Inhibition Assays : Test against kinases or cytochrome P450 enzymes (e.g., 14-α-demethylase) using fluorescence-based or spectrophotometric methods .
  • Cellular Viability Assays : MTT or ATP-luciferase assays in cancer cell lines (e.g., HepG2, MCF-7) to screen for cytotoxicity .
  • Molecular Docking : Preliminary computational screening against targets like 3LD6 (14-α-demethylase) to prioritize in vitro studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Reaction Engineering : Use design of experiments (DOE) to optimize variables (e.g., solvent polarity, temperature, catalyst loading). DMF with K₂CO₃ at 50°C improves coupling efficiency .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance heterocyclic cross-coupling .
  • Real-Time Monitoring : In-line FTIR or HPLC tracks intermediate formation, reducing side products .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Orthogonal Assays : Validate docking results (e.g., 3LD6 binding ) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites or degradation products that may explain discrepancies .
  • Structural Analog Testing : Compare with derivatives (e.g., pyridine or thiazole-substituted analogs) to isolate SAR trends .

Q. What strategies address poor solubility in pharmacokinetic studies?

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation .
  • Co-solvent Systems : Use cyclodextrins or DMSO/water mixtures (≤10% DMSO) for in vivo formulations .
  • Nanoparticle Encapsulation : Lipid-based nanoparticles improve bioavailability in rodent models .

Q. How to differentiate stereoisomers or tautomeric forms in analytical workflows?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with heptane/ethanol gradients .
  • Dynamic NMR : Variable-temperature ¹H NMR resolves tautomer equilibria (e.g., thione-thiol shifts in thiadiazoles) .
  • Computational Modeling : DFT calculations predict stable tautomers for comparison with experimental data .

Methodological Challenges

Q. Designing in vivo studies to assess therapeutic potential

  • Pharmacokinetic Profiling :
    • Bioavailability : LC-MS quantifies plasma concentrations post-IV/oral administration in rodents .
    • Toxicity : Acute toxicity studies (OECD 423) with histopathology and serum biochemistry .
  • Target Engagement : Radiolabeled analogs (³H/¹⁴C) track tissue distribution via autoradiography .

Q. Addressing instability under physiological pH conditions

  • Degradation Pathway Mapping :
    • Acidic/alkaline hydrolysis (pH 1–13) followed by LC-MS identifies labile bonds (e.g., amide or thioether linkages) .
    • Stabilizers: Co-formulate with antioxidants (e.g., ascorbic acid) or buffers (citrate-phosphate) .

Q. Establishing structure-activity relationships (SAR) for lead optimization

  • Systematic Analog Synthesis :
    • Vary substituents (e.g., cyclopropyl → phenyl, methoxy → ethoxy) and test bioactivity .
    • 3D-QSAR Models : CoMFA/CoMSIA correlates structural features (e.g., logP, H-bond donors) with IC₅₀ values .

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